1-Butene, 2-bromo-3-methyl-
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Overview
Description
1-Butene, 2-bromo-3-methyl- is an organic compound with the molecular formula C5H9Br. It is also known by other names such as γ,γ-Dimethylallyl bromide, Prenyl bromide, and 3-Methyl-2-butenyl bromide . This compound is a colorless to yellow liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Preparation Methods
1-Butene, 2-bromo-3-methyl- can be synthesized through the reaction of isoprene with hydrobromic acid or hydrogen bromide gas in the presence of a cuprous halide catalyst . The reaction is typically carried out at temperatures ranging from -20°C to 30°C. The industrial production method involves the addition of hydrogen bromide to isoprene, resulting in the formation of 1-bromo-3-methyl-2-butene .
Chemical Reactions Analysis
1-Butene, 2-bromo-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Addition Reactions: It can react with halogens or hydrogen halides to form dihalides or halogenated alkanes.
Common reagents used in these reactions include strong bases like potassium tert-butoxide, and nucleophiles such as sodium azide or potassium cyanide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butene, 2-bromo-3-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butene, 2-bromo-3-methyl- involves its reactivity as an alkylating agent. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the base abstracting a proton from the β-carbon and the bromine atom leaving as a bromide ion .
Comparison with Similar Compounds
1-Butene, 2-bromo-3-methyl- can be compared with other similar compounds such as:
1-Bromo-2-methylpropene: Similar in structure but differs in the position of the bromine atom.
3-Bromo-2-methylpropene: Another isomer with the bromine atom at a different position.
Prenyl bromide: Another name for 1-Butene, 2-bromo-3-methyl-, highlighting its use in prenylation reactions.
The uniqueness of 1-Butene, 2-bromo-3-methyl- lies in its specific reactivity and applications in organic synthesis, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-3-methylbut-1-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-4(2)5(3)6/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVWKTROBMKSAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464645 |
Source
|
Record name | 1-Butene, 2-bromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31844-96-9 |
Source
|
Record name | 1-Butene, 2-bromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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